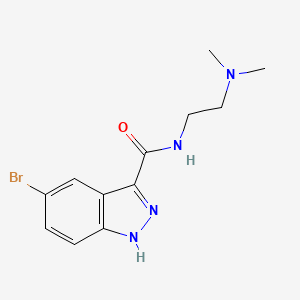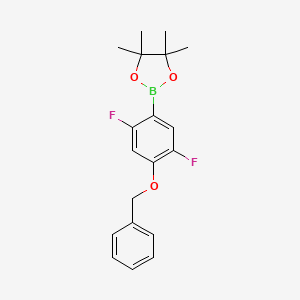
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde
概要
説明
Pyrazole compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde , are versatile materials used in scientific research. Their unique properties make them valuable for studying various biological processes and developing new drugs.
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole compounds typically includes a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde” would depend on its specific structure. For a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, the molecular weight is 138.17 .科学的研究の応用
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde is used as a starting material for the synthesis of various compounds and as a reagent for various reactions. It is used in the synthesis of drugs, dyes, and other materials. It is also used in the synthesis of heterocyclic compounds and as a reactant in organic synthesis. In addition, it is used in the synthesis of organic acids, amines, and alcohols.
作用機序
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde works by forming a covalent bond with a substrate. This covalent bond can be either a single bond or a double bond. The double bond is formed when two atoms of the same element share electrons. The single bond is formed when two atoms of different elements share electrons. This covalent bond is responsible for the reactivity of the compound.
Biochemical and Physiological Effects
This compound is an important compound in organic chemistry and has a wide range of biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory, anticoagulant, and anti-cancer properties. In addition, it has been shown to have antioxidant and anti-allergic properties.
実験室実験の利点と制限
The use of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily accessible. It is also highly reactive and can be used in a wide range of reactions. Furthermore, it is stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is a volatile compound and can be difficult to handle. It is also highly flammable and must be handled with care.
将来の方向性
There are several potential future directions for the use of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde. It could be used to synthesize more complex compounds and materials. It could also be used to develop new drugs, dyes, and other materials. In addition, it could be used to further research into its biochemical and physiological effects. Finally, it could be used to develop new methods of synthesis and new reactions.
Safety and Hazards
特性
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-8-7-9(4-2)11(10-8)5-6-12/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMHZDMKMDXNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1473815.png)

![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)

![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)
![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)
![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)
![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide](/img/structure/B1473830.png)
![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)